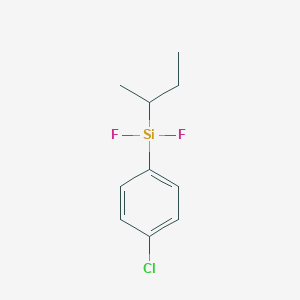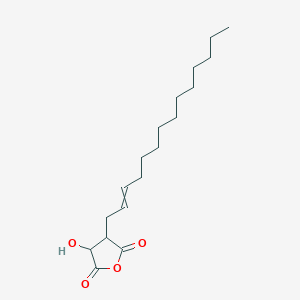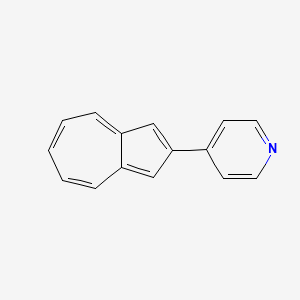
(Butan-2-yl)(4-chlorophenyl)difluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(4-chlorophenyl)difluorosilane is a chemical compound with the molecular formula C10H13ClF2Si. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and pharmaceuticals. This compound features a butan-2-yl group and a 4-chlorophenyl group attached to a difluorosilane moiety, making it a unique structure with potential for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(4-chlorophenyl)difluorosilane typically involves the reaction of 4-chlorophenylsilane with butan-2-yl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The raw materials are sourced with high purity, and the reaction parameters are optimized to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(Butan-2-yl)(4-chlorophenyl)difluorosilane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the difluorosilane moiety can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and halides. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or different silanes.
Applications De Recherche Scientifique
(Butan-2-yl)(4-chlorophenyl)difluorosilane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological processes involving silicon-containing compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (Butan-2-yl)(4-chlorophenyl)difluorosilane involves its interaction with specific molecular targets and pathways. The difluorosilane moiety can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The butan-2-yl and 4-chlorophenyl groups contribute to the compound’s overall reactivity and specificity in targeting certain pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Butan-2-yl)(4-chlorophenyl)trifluorosilane: Similar structure but with three fluorine atoms instead of two.
(Butan-2-yl)(4-chlorophenyl)methylsilane: Similar structure but with a methyl group instead of fluorine atoms.
(Butan-2-yl)(4-chlorophenyl)chlorosilane: Similar structure but with a chlorine atom instead of fluorine atoms.
Uniqueness
(Butan-2-yl)(4-chlorophenyl)difluorosilane is unique due to its specific combination of butan-2-yl, 4-chlorophenyl, and difluorosilane groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. The presence of two fluorine atoms enhances its reactivity and stability compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
918447-04-8 |
|---|---|
Formule moléculaire |
C10H13ClF2Si |
Poids moléculaire |
234.74 g/mol |
Nom IUPAC |
butan-2-yl-(4-chlorophenyl)-difluorosilane |
InChI |
InChI=1S/C10H13ClF2Si/c1-3-8(2)14(12,13)10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3 |
Clé InChI |
ZXYNAEOLRYVDGH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C1=CC=C(C=C1)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)
![4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one](/img/structure/B12618693.png)
![16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid](/img/structure/B12618701.png)


![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(2-methyl-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618720.png)
![5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12618723.png)
![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)

![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)
![1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12618751.png)

